磺达肝癸钠

描述

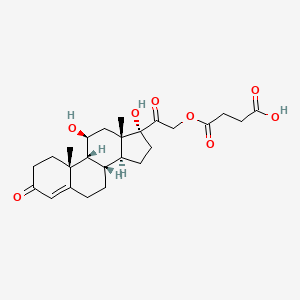

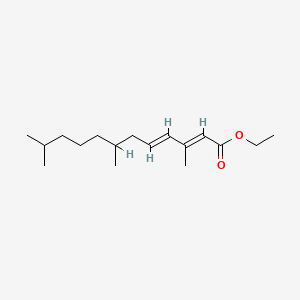

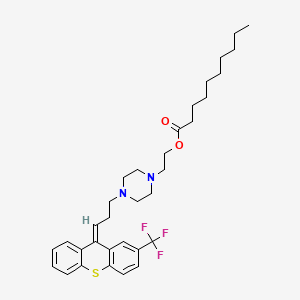

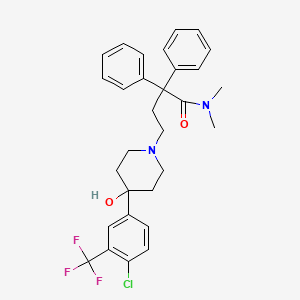

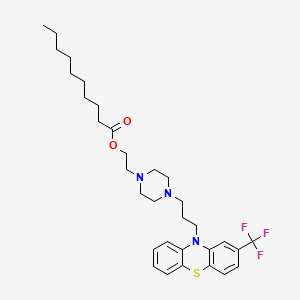

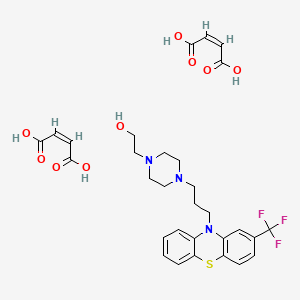

Fondaparinux sodium is a chemically synthesized selective factor Xa inhibitor . It is a synthetic glucopyranoside with antithrombotic activity . Fondaparinux sodium selectively binds to antithrombin III, thereby potentiating the innate neutralization of activated factor X (Factor Xa) by antithrombin . Neutralization of Factor Xa inhibits its activity and interrupts the blood coagulation cascade, thereby preventing thrombin formation and thrombus development .

Synthesis Analysis

The practical formal synthesis of the anticoagulant drug fondaparinux sodium was accomplished using an optimized modular synthetic strategy . The strategy involved a convergent [3 + 2] coupling approach, with excellent stereoselectivity in every step of glycosylation from the monosaccharide building blocks . Efficient routes to the syntheses of these fully functionalized building blocks were developed, minimizing oligosaccharide stage functional-group modifications .

Molecular Structure Analysis

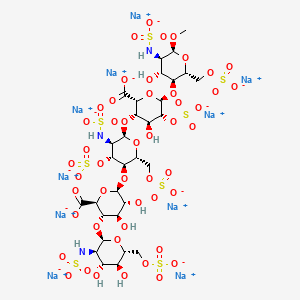

Fondaparinux sodium is a synthetic pentasaccharide representing the high affinity antithrombin III binding site in heparin . The single crystal X-ray structure of Fondaparinux sodium is reported, unequivocally confirming both structure and absolute configuration .

Chemical Reactions Analysis

Fondaparinux sodium is a synthetic pentasaccharide that mediates the interaction of heparin with antithrombins and inhibits factor Xa . It is used for prevention of venous thromboembolism after surgery .

科学研究应用

药代动力学和作用机制

磺达肝癸钠是一种合成的 Xa 因子抑制剂,在健康志愿者中表现出良好的药代动力学特征,具有 100% 的生物利用度和快速、完全的吸收。该药物高度且特异性地与血浆中的抗凝血酶 III (ATIII) 结合,表明与其他药物通过从血浆蛋白中置换的相互作用最小。磺达肝癸钠的药代动力学特性,包括其分布容积仅限于血容量且缺乏代谢,对其在血栓形成疾病中的有效性具有重要意义 (Donat 等,2002) (Paolucci 等,2002)。

超越抗凝的治疗应用

磺达肝癸钠的作用已超越典型的抗凝。它正在急性冠状动脉综合征、减肥手术、对疫苗诱导的血栓性血小板减少症患者以及对其他抗凝剂不耐受的孕妇中进行探索。新出现的数据支持在不同条件下将磺达肝癸钠纳入各种指南,反映了其日益增长的治疗意义 (Bauersachs, 2023)。

抗血栓特性

作为一类新型抗血栓剂中的第一个,磺达肝癸钠在结构和功能上都不同于肝素和低分子量肝素。其特性,如无需监测的固定剂量和选择性 Xa 因子抑制,使其成为静脉和动脉血栓形成管理中一种独特且有效的选择 (Walenga 等,2005)。

药理和临床研究

广泛的药理和临床研究支持磺达肝癸钠的治疗用途。研究涵盖其在静脉血栓栓塞和急性冠状动脉综合征等各种疾病中的药代动力学、药效学、临床疗效和安全性。这些研究的见解有助于理解其作为传统抗凝剂的替代品的作用 (Delavenne 等,2014)。

安全性和耐受性

磺达肝癸钠的安全性和耐受性,特别是与出血风险的关系,一直是研究的重点。已仔细审查其在特定患者群体中的使用情况,例如接受重大手术的患者,以确保最佳结果。研究证实,磺达肝癸钠通常耐受性良好,其安全性与接受重大骨科手术患者中的依诺肝素相当。这些发现对于临床医生在各种治疗环境中平衡疗效和安全性至关重要 (Robinson & Wellington, 2022)。

特定患者群体中的磺达肝癸钠

研究还深入探讨了磺达肝癸钠在特定患者群体中的使用,例如在怀孕期间或患有肝素诱导的血小板减少症等特定健康状况的个体中。这些研究拓宽了人们对磺达肝癸钠在不同患者人群中的适用性和安全性的理解 (Rentz 等,2011)。

磺达肝癸钠研究中的分析方法

分析方法在磺达肝癸钠研究中至关重要。开发用于生物基质中磺达肝癸钠的灵敏且快速的检测方法有助于了解其药代动力学,并有助于特定的药代动力学或安全性研究 (Paolucci 等,2003)。

结构和物理表征

磺达肝癸钠的结构和物理表征已在采用 NMR 和单晶 X 射线分析等技术的研究中进行了详细说明。这些全面的表征有助于抗凝药物的质量控制和保证 (de Wildt 等,2017)。

未来方向

In the last decade, the real-world use of fondaparinux has been explored in other conditions such as acute coronary syndromes, bariatric surgery, in patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT) and in pregnant women with heparin-induced thrombocytopenia (HIT), or those intolerant to low molecular weight heparins (LMWH) . The emerging data from these studies have culminated in recent updates in the guidelines that recommend the use of fondaparinux under various conditions .

属性

IUPAC Name |

decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKSTYNIJLDDAZ-JASSWCPGSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43N3Na10O49S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027612 | |

| Record name | Fondaparinux sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1728.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fondaparinux sodium | |

CAS RN |

114870-03-0 | |

| Record name | Fondaparinux sodium [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114870030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fondaparinux sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FONDAPARINUX SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q6N9USOZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。